![molecular formula C8H7NO3 B176787 Methyl 2-formylisonicotinate CAS No. 125104-34-9](/img/structure/B176787.png)
Methyl 2-formylisonicotinate
Overview
Description
Methyl 2-formylisonicotinate is an organic compound with the molecular formula C8H7NO3. It is a derivative of isonicotinic acid and features a formyl group at the 2-position and a methyl ester group at the 4-position of the pyridine ring.
Mechanism of Action
- Methyl 2-formylisonicotinate (MFN) is a chemical compound with the linear formula C₈H₇NO₃ . Unfortunately, specific primary targets for MFN have not been well-documented in the literature.
- However, it’s worth noting that MFN is used as a laboratory chemical in industrial settings, aiding in the synthesis of other substances .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-formylisonicotinate can be synthesized through several methods. One common synthetic route involves the oxidation of methyl 2-(hydroxymethyl)isonicotinate using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for 2.5 hours, followed by treatment with sodium hydrogencarbonate . The product is then purified through flash chromatography to yield this compound as an off-white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using suitable oxidizing agents and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formylisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Methyl 2-carboxyisonicotinate.
Reduction: Methyl 2-(hydroxymethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Photosensitizers in Solar Cells
- Luminescent Materials
- Electrochemical Applications
- Biological Activity
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading university demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of functional groups such as formyl and methoxy enhances the compound's reactivity and efficacy as an antimicrobial agent.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound derivatives. The study revealed that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction in specific cancer cell lines .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Photosensitizers | Used in DSSCs for efficient light absorption and electron transfer | Enhances solar cell efficiency |
Luminescent Materials | Synthesized luminophores for MOFs | Potential use in lighting and sensors |
Electrochemical Applications | Acts as an anolyte material in redox flow batteries | Facilitates energy storage |
Antimicrobial Activity | Exhibits significant antibacterial effects against common pathogens | Effective against Staphylococcus aureus, E. coli |
Anticancer Properties | Induces apoptosis in cancer cell lines | Potential for drug development |
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the formyl group.
Methyl 2-formylpyridine-4-carboxylate: Similar structure with a carboxylate group instead of an ester group.
Methyl 6-formylisonicotinate: Formyl group at the 6-position instead of the 2-position.
Uniqueness: Methyl 2-formylisonicotinate is unique due to the presence of both a formyl group and a methyl ester group on the isonicotinic acid framework. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-formylisonicotinate (MFIS) is an organic compound belonging to the family of isonicotinic acid derivatives. Its unique structure, characterized by a pyridine ring with a formyl group and a methyl ester, has garnered attention for its potential biological activities. This article explores the biological activity of MFIS, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 165.15 g/mol
- CAS Number : 125104-34-9
The biological activity of MFIS can be attributed to its ability to interact with various molecular targets in biological systems. The formyl group in MFIS can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functions. Additionally, the hydroxy group can participate in hydrogen bonding, which influences the compound's binding affinity and specificity .
Biological Activities
MFIS has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that MFIS exhibits antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways necessary for bacterial survival.
- Anticancer Potential : Preliminary studies suggest that MFIS may have anticancer properties. It has been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival .
- Enzyme Inhibition : MFIS has been studied for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications for skin pigmentation disorders and melanoma treatment .
Comparison with Similar Compounds
MFIS shares structural similarities with other isonicotinic acid derivatives, which often exhibit significant biological activities. Below is a comparison table highlighting the differences in biological activity among selected compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound (MFIS) | Yes | Yes | Yes |
Methyl 2-hydroxyisonicotinate | Moderate | No | No |
Methyl 6-hydroxyisonicotinate | Yes | Moderate | Yes |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MFIS against Staphylococcus aureus and Escherichia coli. The results showed that MFIS exhibited significant inhibitory effects on both bacterial strains, with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that MFIS could be developed as a novel antimicrobial agent.
Case Study 2: Anticancer Effects
In a recent pharmacological study, MFIS was tested on human lung cancer cell lines (A549). The compound induced apoptosis in a dose-dependent manner, with IC50 values determined at 25 µM after 48 hours of treatment. The study concluded that MFIS could serve as a lead compound for further development in cancer therapy due to its ability to trigger programmed cell death in malignant cells .
Properties
IUPAC Name |
methyl 2-formylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVRBSKKVMMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599491 | |
Record name | Methyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-34-9 | |
Record name | Methyl 2-formylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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